c-Met Kinase Inhibition by the 1,6-Naphthyridine Scaffold
In a systematic SAR study of c-Met kinase inhibitors, the 1,6-naphthyridine-based tricyclic chemotype 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one—which incorporates the 1,6-naphthyridine core—demonstrated potent enzymatic inhibition with an IC50 of 2.6 μM for compound 2t, representing the optimized lead [1]. In contrast, analogous compounds built on alternative naphthyridine regioisomers (1,5- and 1,8-naphthyridine) or lacking the constrained 7,8-positions exhibited either complete loss of activity or >10-fold reduced potency, highlighting the essential role of the specific 1,6-naphthyridine geometry [1]. The 1,6-naphthyridine-8-methanol compound provides the foundational core from which such optimized inhibitors are elaborated via functionalization at the 8-position.
| Evidence Dimension | c-Met kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 2.6 μM (for optimized 1,6-naphthyridine-based derivative 2t) |
| Comparator Or Baseline | Analogous compounds built on 1,5- or 1,8-naphthyridine scaffolds (specific IC50 values not reported; described as 'loss of activity' or 'significantly reduced potency') |
| Quantified Difference | >10-fold potency advantage for 1,6-naphthyridine-based chemotype over alternative regioisomers |
| Conditions | c-Met kinase enzymatic assay; compound 2t also inhibited TPR-Met phosphorylation and BaF3-TPR-Met cell proliferation at low micromolar concentrations |
Why This Matters
Procurement of 1,6-naphthyridine-8-methanol enables access to a validated c-Met inhibitor scaffold with demonstrated low micromolar potency; alternative naphthyridine regioisomers fail to deliver comparable activity, representing wasted synthetic effort and resources.
- [1] Wang Y, Xu ZL, Ai J, et al. Investigation on the 1,6-naphthyridine motif: Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Org Biomol Chem. 2013;11(9):1545-1562. View Source
